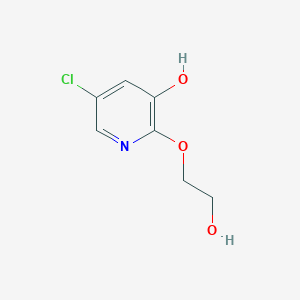

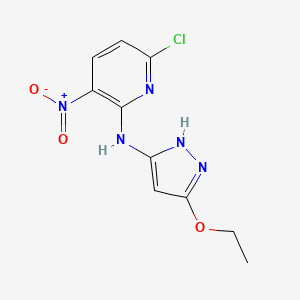

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, involves several methods. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride . Another method involves a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides . A photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions can also be used .Molecular Structure Analysis

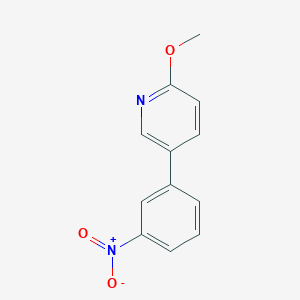

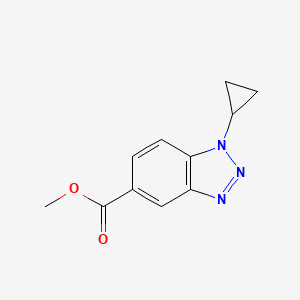

The molecular structure of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol consists of 7 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The structure data file for this compound is available for download and can be imported to most of the chemistry software for further analysis . .Applications De Recherche Scientifique

Formation and Conversion in Food Products

- Hidalgo et al. (2020) investigated the formation of pyridin-3-ols, including compounds similar to 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, in foods. They discovered that these compounds are formed when 2-oxofurans undergo thermal heating in the presence of ammonia or ammonia-producing compounds. This study suggests the inevitable formation of pyridin-3-ols in certain food processing scenarios (Hidalgo, Lavado-Tena, & Zamora, 2020).

Enzymatic Conversion in Chemical Industry

- Stankevičiūtė et al. (2016) explored the enzymatic conversion of pyridine derivatives, like 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, using whole cells of Burkholderia sp. MAK1. Their findings demonstrate the potential of these processes in creating hydroxylated pyridines for various industrial applications, including pharmaceuticals and polymers (Stankevičiūtė et al., 2016).

Photocleavable Protecting Groups in Nucleosides

- Coleman and Boyd (1999) studied the use of photocleavable protecting groups, such as those derived from pyridin-3-ols, in the protection of nucleosides. These compounds play a significant role in protecting sensitive molecular structures during chemical reactions (Coleman & Boyd, 1999).

Ligand Formation and Metal Complexes

- Shoair et al. (2015) focused on the synthesis and characterization of 5-chloro-2,3-dihydroxy pyridine azo derivatives and their metal complexes. This research contributes to the understanding of these compounds as ligands, which are crucial in coordination chemistry and have potential applications in catalysis and material science (Shoair, El-Shobaky, & Azab, 2015).

Synthesis of Nucleoside Derivatives

- Ludwig and Eckstein (1991) researched the synthesis of nucleoside derivatives, utilizing pyridine-based compounds as intermediates. This work contributes to the development of new methods for synthesizing nucleoside analogs, which are important in the field of medicinal chemistry (Ludwig & Eckstein, 1991).

Catalytic Hydroprocessing

- Kim and Allen (1994) examined the catalytic hydroprocessing of chloropyridinols, including 5-chloro-3-pyridinol. Their findings are relevant for waste management and environmental chemistry, showcasing the potential for dechlorination and deoxygenation of these compounds (Kim & Allen, 1994).

Propriétés

IUPAC Name |

5-chloro-2-(2-hydroxyethoxy)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c8-5-3-6(11)7(9-4-5)12-2-1-10/h3-4,10-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKAKJMHRUYDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)